molecular formula C13H6ClF5O4S B2782175 2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate CAS No. 886361-33-7

2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate

Cat. No.: B2782175
CAS No.: 886361-33-7
M. Wt: 388.69
InChI Key: QASVWBQILVSTDG-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate is a sulfonate ester characterized by two distinct aromatic substituents:

  • A pentafluorophenyl group (C₆F₅) attached to the sulfonate oxygen, enhancing electron-withdrawing properties and chemical stability.
  • A 5-chloro-2-methoxybenzenesulfonyl group, where the chlorine atom (at position 5) and methoxy group (at position 2) introduce steric and electronic effects.

This compound is typically synthesized via nucleophilic substitution reactions, such as coupling pentafluorobenzyl bromide with a sulfonyl chloride derivative under basic conditions, achieving yields >90% in optimized procedures . Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-chloro-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF5O4S/c1-22-6-3-2-5(14)4-7(6)24(20,21)23-13-11(18)9(16)8(15)10(17)12(13)19/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASVWBQILVSTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Scientific Research Applications

Organic Synthesis

2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate is primarily used as a reagent in organic synthesis. Its applications include:

  • Nucleophilic Substitution Reactions: The sulfonate group acts as a good leaving group, facilitating nucleophilic attacks by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Fluorinated Compounds Synthesis: The pentafluorophenyl moiety allows for the incorporation of fluorine into organic molecules, which is valuable in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural features:

  • Anticancer Agents Development: Research indicates that fluorinated compounds often exhibit enhanced biological activity. The unique electronic properties of the pentafluorophenyl group can influence the pharmacokinetics and pharmacodynamics of drug candidates.
  • Biological Activity Studies: The compound can be utilized to study interactions with biological targets, including enzymes and receptors, aiding in drug design processes.

Material Science

In material science, this compound can be used as a precursor for:

  • Fluorinated Polymers: Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance.
  • Surface Modifications: The compound can be employed to modify surfaces for specific applications in electronics or coatings due to its fluorinated nature.

Case Study 1: Synthesis of Fluorinated Amines

A study demonstrated the successful use of this compound in synthesizing fluorinated amines through nucleophilic substitution reactions. The reaction conditions were optimized to achieve high yields with minimal side products.

Case Study 2: Anticancer Activity Assessment

In another investigation, derivatives of this compound were synthesized and evaluated for their anticancer properties against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the potential of fluorinated compounds in cancer therapy.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate ester more susceptible to nucleophilic attack . This property is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Substituent Variations in Sulfonate Esters

The compound’s key structural analogs differ in the substituents on the sulfonate and aromatic moieties. Representative examples from literature include:

Compound Name Substituents on Sulfonate Group CAS Number Key Properties/Applications
Target Compound 5-Chloro-2-methoxybenzene Not Provided Intermediate for bioactive molecules
2,3,4,5,6-Pentafluorophenyl (3-Chlorophenyl)-methanesulfonate 3-Chlorophenyl 885950-65-2 Potential agrochemical intermediate
2,3,4,5,6-Pentafluorophenyl 8-Quinolinesulfonate 8-Quinoline 885950-64-1 Fluorescent labeling applications
2,3,4,5,6-Pentafluorophenyl 3,4-Dimethoxybenzenesulfonate 3,4-Dimethoxybenzene 886361-12-2 Enhanced solubility in polar solvents

Key Observations :

  • Electronic Effects : The methoxy group in the target compound (electron-donating) contrasts with electron-withdrawing groups (e.g., chlorine in 885950-65-2), altering sulfonate reactivity in nucleophilic substitutions.
  • Steric Hindrance: Bulky substituents like 8-quinoline (885950-64-1) reduce reaction rates compared to smaller groups like 3-chlorophenyl .
  • Solubility : Methoxy groups improve aqueous solubility (e.g., 886361-12-2), whereas perfluorinated aryl groups enhance lipophilicity .

Comparison with Sulfonamide Derivatives

Sulfonamides with pentafluorophenyl groups, such as Batabulin (CAS 195533-53-0), share structural similarities but differ in linkage (sulfonamide vs. sulfonate ester):

  • Batabulin : Contains a pentafluorophenyl-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide structure. The sulfonamide linkage confers hydrogen-bonding capacity, making it suitable for binding β-tubulin in cancer therapeutics .
  • Target Compound: The sulfonate ester lacks hydrogen-bonding donors, favoring hydrolytic stability over biological interactions .

Pharmacological Potential

While Batabulin demonstrates anticancer activity via tubulin binding, sulfonate esters like the target compound are primarily intermediates. However, derivatives with methoxy groups (e.g., 886361-12-2) show promise in prodrug design due to controlled hydrolysis profiles .

Biological Activity

2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate is a compound that has garnered attention due to its unique chemical structure and potential biological applications. Understanding its biological activity is crucial for exploring its potential therapeutic uses and environmental impact.

Chemical Structure

The compound features a pentafluorophenyl group, which significantly influences its reactivity and interaction with biological systems. The presence of chlorine and methoxy groups further modifies its properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential activities:

  • Antimicrobial Properties : Studies have shown that sulfonate derivatives can exhibit antimicrobial effects against various pathogens. The presence of the pentafluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial strains.
  • Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes. For instance, sulfonates are known to interact with serine proteases and other enzyme classes, suggesting a potential for this compound in drug development targeting enzymatic pathways.
  • Cytotoxicity : Preliminary studies indicate that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism may involve disruption of cellular membranes or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits serine proteases
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Activity : A study conducted on the efficacy of various sulfonate derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics such as penicillin.
  • Enzyme Inhibition : Research on enzyme kinetics showed that this compound acts as a competitive inhibitor for certain serine proteases. The inhibition constant (Ki) was measured at nanomolar concentrations, indicating a strong interaction with the enzyme active site.
  • Cytotoxicity in Cancer Models : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptosis markers after treatment.

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Handle in a fume hood to avoid inhalation of fine particles.
  • Storage : Store in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis. Refer to SDS guidelines for fluorinated sulfonates, which highlight risks of skin irritation and respiratory sensitization .

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